1,4-Dihydroxy-2-butanone
Overview
Description
1,4-Dihydroxy-2-butanone is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1,4-Dihydroxy-2-butanone is the riboflavin biosynthetic pathway in bacteria . This pathway is crucial for the survival of bacteria and is absent in humans, making it an emerging target for antimicrobial drugs .
Mode of Action
This compound interacts with the enzymes of the riboflavin biosynthetic pathway, specifically the 3,4-dihydroxy-2-butanone 4-phosphate synthase . This interaction leads to changes in the pathway, affecting the survival and growth of bacteria .
Biochemical Pathways
The affected pathway is the riboflavin biosynthetic pathway , which consists of seven distinct enzymes . The interaction of this compound with this pathway affects the production of riboflavin, a vital component for various cellular functions .
Pharmacokinetics
Its physical and chemical properties such as density (1201g/cm3) and boiling point (242692ºC at 760 mmHg) have been reported . These properties can impact the compound’s bioavailability, but further studies are needed to fully understand its pharmacokinetics.
Result of Action
The action of this compound on the riboflavin biosynthetic pathway can lead to a decrease in the survival and growth of bacteria . This is due to the reduced production of riboflavin, which is essential for various cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the industrial production of riboflavin through fermentation, overexpression of certain genes in the purine biosynthesis pathway has been shown to increase riboflavin production . This suggests that genetic and environmental factors can influence the efficacy of this compound in inhibiting the riboflavin biosynthetic pathway.
Biochemical Analysis
Biochemical Properties
1,4-Dihydroxy-2-butanone plays a significant role in the biosynthesis of riboflavin (vitamin B2), an essential nutrient involved in various biological oxidation processes . The conversion steps from inosine monophosphate (IMP) to 3,4-dihydroxy-2-butanone 4-phosphate (DARPP) are critical in riboflavin production . The genes encoding enzymes involved in these reactions are guaB, guaA, gmk, ndk, and ribA .
Cellular Effects
This compound influences cellular function by participating in the metabolic pathways of riboflavin biosynthesis . It interacts with various enzymes and proteins, including GTP cyclohydrolase II and NADH oxidase , affecting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into DARPP, a key intermediate in the riboflavin biosynthesis pathway . This process is catalyzed by several enzymes, including GTP cyclohydrolase II and NADH oxidase . These enzymes facilitate the cleavage of GTP and the conversion of DARPP, thereby influencing gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the nanoparticle-supported cofactor regeneration system becomes more stable, and the yield of riboflavin turns out to be almost twice that of the free enzyme system after a 12-hour reaction .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Specific studies detailing the dosage effects of this compound in animal models are currently limited .
Properties
IUPAC Name |
1,4-dihydroxybutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h5-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJODPUPYBBDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474858 | |
Record name | 1,4-DIHYDROXY-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140-86-3 | |
Record name | 1,4-Dihydroxy-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-DIHYDROXY-2-BUTANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Dihydroxy-2-butanone interact with enzymes, and what are the downstream effects?
A: Research indicates that a derivative of this compound, 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, acts as an affinity label for enzymes that bind sugar bisphosphates. [, ] One such enzyme is ribulosebisphosphate carboxylase/oxygenase, a crucial enzyme in photosynthesis. Studies have shown that 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate modifies specific lysyl and cysteinyl residues in this enzyme, leading to its inactivation. [] This inactivation is prevented by the presence of substrates or competitive inhibitors, suggesting that the modified residues are located within or near the enzyme's active site. [] This interaction provides valuable insights into the enzyme's structure and function.
Q2: What is the structural characterization of this compound?
A: this compound has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol. While specific spectroscopic data for this compound is not available within the provided research, its derivatives, like 3-bromo-1,4-dihydroxy-2-butanone 1,4-bisphosphate, have been synthesized and characterized. [, ] These characterizations likely involve techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Q3: Can you elaborate on the catalytic properties and applications of this compound?
A: While this compound itself may not possess direct catalytic properties, it serves as a valuable precursor in microbial transformations. Studies demonstrate that the methanol yeast Candida boidinii KK912 can oxidize the sec-hydroxyl group of 1,2,4-butanetriol to produce this compound with high yield. [] This biocatalytic process highlights the potential of microbial systems for the efficient and selective synthesis of valuable chemical intermediates like this compound.
Q4: How is this compound involved in microbial stereoinversion processes?
A: Research shows the yeast Sterigmatomyces elviae DSM 70852 can stereo-specifically convert racemic 1,2,4-butanetriol to (S)-1,2,4-butanetriol. [] This process involves the oxidation of (R)-1,2,4-butanetriol to this compound, followed by its reduction to the desired (S)-enantiomer. [] This microbial stereoinversion demonstrates a valuable application of this compound as an intermediate in the production of enantiomerically pure compounds, which are highly sought after in pharmaceutical and fine chemical industries.
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